![molecular formula C15H31NO2 B14298086 2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) CAS No. 125011-92-9](/img/structure/B14298086.png)
2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) is a chemical compound characterized by its unique structure, which includes an undec-10-en-1-yl group linked to an azanediyl group, and two ethan-1-ol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of undec-10-en-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Undec-10-en-1-amine+Ethylene oxide→2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2’-[(Docos-13-en-1-yl)azanediyl]di(ethan-1-ol)
- 2,2’-[(Hexadec-15-en-1-yl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
125011-92-9 |
|---|---|
分子式 |
C15H31NO2 |
分子量 |
257.41 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(undec-10-enyl)amino]ethanol |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16(12-14-17)13-15-18/h2,17-18H,1,3-15H2 |
InChIキー |
AECACYCWQUTIIW-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


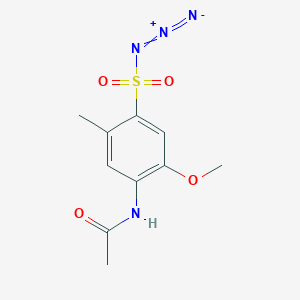
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
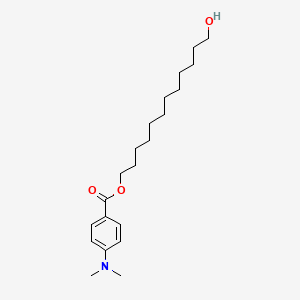
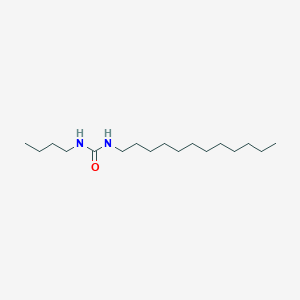
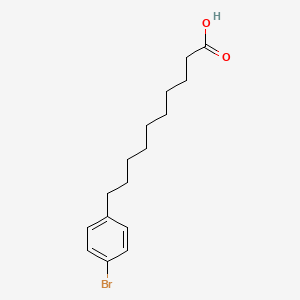
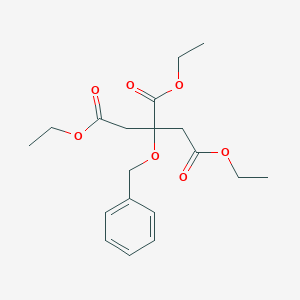
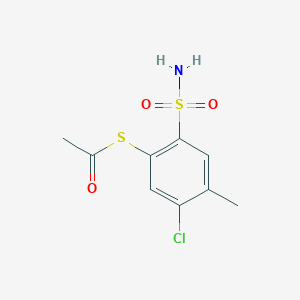
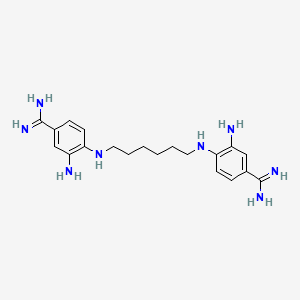
![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
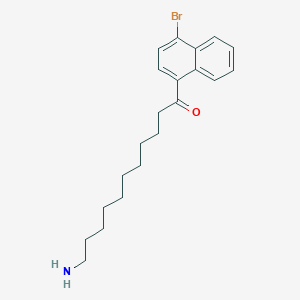
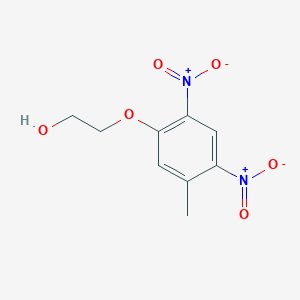
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
